2,4-Dipiperidin-1-ylpyridine
Overview
Description
2,4-Dipiperidin-1-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with two piperidine groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipiperidin-1-ylpyridine typically involves the reaction of 2,4-dichloropyridine with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by piperidine groups. The general reaction scheme is as follows:
2,4-Dichloropyridine+2Piperidine→this compound+2HCl
The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and advanced purification techniques can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dipiperidin-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can be used to modify the piperidine rings, potentially leading to the formation of secondary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
2,4-Dipiperidin-1-ylpyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-Dipiperidin-1-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dipiperidin-1-ylpyridine: Similar structure but with piperidine groups at the 2 and 6 positions.
2,4-Dimethylpyridine: Similar pyridine core but with methyl groups instead of piperidine.
2,4-Dipiperidin-1-ylquinoline: A quinoline derivative with similar substitution patterns.
Uniqueness
2,4-Dipiperidin-1-ylpyridine is unique due to the specific positioning of the piperidine groups, which can influence its chemical reactivity and biological activity. The presence of two piperidine rings can enhance its solubility and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
2,4-di(piperidin-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-3-9-17(10-4-1)14-7-8-16-15(13-14)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAIJZWHLYPHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309671 | |
Record name | 2,4-Di-1-piperidinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4556-57-4 | |
Record name | 2,4-Di-1-piperidinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4556-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Di-1-piperidinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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